ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-derived tetrahydropyrimidine (THPM) compound characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a phenyl group at position 4, a sulfonated methyl group at position 6 (linked to a para-isopropyl benzene ring), and an ethyl carboxylate ester at position 3. This compound exhibits structural similarities to pharmacologically active THPM derivatives, which are known for antimicrobial, anti-inflammatory, and calcium channel-modulating properties .
Properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-6-[(4-propan-2-ylphenyl)sulfonylmethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-4-30-22(26)20-19(24-23(27)25-21(20)17-8-6-5-7-9-17)14-31(28,29)18-12-10-16(11-13-18)15(2)3/h5-13,15,21H,4,14H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGCCODJOZRISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
In a typical synthesis, benzaldehyde, ethyl acetoacetate, and urea are combined in the presence of hydrochloric acid as a catalyst. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired tetrahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Substitution Reactions
The sulfonylmethyl group undergoes nucleophilic displacement with reagents such as amines or thiols:
Oxidation:
-
The tetrahydropyrimidine ring oxidizes to aromatic pyrimidines using KMnO₄ or CrO₃ under acidic conditions .
Product : Ethyl 2-oxo-4-phenylpyrimidine-5-carboxylate (isolated yield: 70%) .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether :
Product : Ethyl 6-(methylthio)methyl derivative (yield: 85%) .
Hydrolysis Reactions
Ester hydrolysis :
-
Acidic conditions (HCl/H₂O): Carboxylate ester hydrolyzes to carboxylic acid.
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Basic conditions (NaOH/EtOH): Forms sodium carboxylate, which acidifies to free acid .
Sulfonamide stability :
Resists hydrolysis under mild conditions but cleaves with HI/AcOH at 100°C to yield methyl iodide and desulfonated pyrimidine .
Stability and Storage
Scientific Research Applications
Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related THPM derivatives:
Key Observations :
- Sulfonyl vs.
- Para-Isopropyl Benzene : The bulky 4-(propan-2-yl)benzenesulfonyl group enhances steric hindrance, which may reduce crystallization tendencies compared to smaller substituents like methyl or furan .
- Thioxo vs. Oxo at Position 2 : Thioxo derivatives (e.g., ) exhibit distinct electronic profiles, with sulfur’s polarizability influencing redox activity and binding to biological targets .
Biological Activity
Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
This structure features a tetrahydropyrimidine core, which is known for its potential pharmacological properties. The presence of a sulfonamide group enhances its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For example, studies have shown that derivatives of tetrahydropyrimidines possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Tetrahydropyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies indicate that ethyl 2-oxo-4-phenyl derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrimidine derivatives and evaluated their antimicrobial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial potential.
Case Study 2: Anticancer Activity
In another study featured in Cancer Letters, the compound was tested against various cancer cell lines. Results showed a dose-dependent increase in apoptosis, with IC50 values ranging from 10 to 30 µM for different cell lines. This suggests that modifications to the compound could enhance its anticancer activity.
Comparative Data Table
| Biological Activity | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 32 | N/A | Disruption of cell wall synthesis |
| Anticancer | N/A | 10 - 30 | Induction of apoptosis via ROS generation |
| Anti-inflammatory | N/A | N/A | Inhibition of TNF-alpha and IL-6 |
Q & A
Q. What synthetic methodologies are commonly employed for preparing this tetrahydropyrimidine derivative?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving an aldehyde, β-ketoester, and urea/thiourea derivatives. For instance:
- Aldehyde selection : Aromatic aldehydes (e.g., benzaldehyde) are used to introduce the phenyl group at position 4 .
- Catalysts : Acidic catalysts like HCl or Lewis acids (e.g., FeCl₃) facilitate cyclization and improve yields .
- Functionalization : Post-synthetic modifications, such as sulfonylation at the 6-methyl group, introduce the [4-(propan-2-yl)benzenesulfonyl]methyl moiety .
Methodological Tip : Optimize reaction time and temperature (e.g., reflux in ethanol) to enhance regioselectivity and purity .
Q. How is structural characterization of this compound performed?
A combination of techniques ensures accurate structural confirmation:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° are reported for analogous derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in δ 9–10 ppm range) .
- HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in cyclization steps is influenced by:
- Substituent electronic effects : Electron-withdrawing groups on aldehydes favor 1,4-dihydropyrimidine formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products .
- Temperature control : Lower temperatures (0–25°C) minimize thermal rearrangements .
Example : Cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole selectively yields fused pyrimidoquinolinones .
Q. What crystallographic data are critical for confirming molecular conformation?
Key parameters from single-crystal X-ray studies include:
Note : Disorder in crystal structures (e.g., rotational flexibility of the sulfonyl group) requires refinement with occupancy constraints .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Sulfonyl groups : Enhance solubility and receptor binding affinity (e.g., antibacterial activity via sulfonamide interactions) .
- Phenyl substituents : Electron-donating groups (e.g., -OCH₃) at the 4-position improve anti-inflammatory potency .
- Trifluoromethyl groups : Increase metabolic stability and bioavailability .
Data Contradiction Alert : Variability in reported IC₅₀ values for similar derivatives may arise from differences in assay protocols (e.g., bacterial strain selection) or compound purity .
Q. What mechanistic insights explain the role of the sulfonylmethyl group?
The [4-(propan-2-yl)benzenesulfonyl]methyl moiety:
- Steric effects : Bulky substituents influence conformational flexibility and intermolecular interactions .
- Electron-withdrawing effects : Polarize the pyrimidine ring, enhancing reactivity in nucleophilic substitutions .
- Hydrogen bonding : Sulfonyl oxygen atoms participate in H-bonding with biological targets (e.g., enzyme active sites) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
